N-(3-Cyanomethyl-phenyl)-acetamide

Description

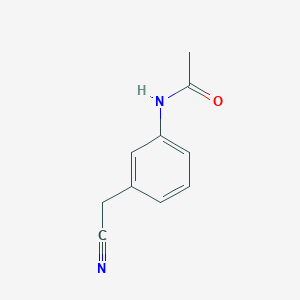

N-(3-Cyanomethyl-phenyl)-acetamide (IUPAC name: N-[3-(cyanomethyl)phenyl]acetamide) is a substituted acetamide featuring a cyanomethyl (-CH₂CN) group at the meta position of the phenyl ring. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol.

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

N-[3-(cyanomethyl)phenyl]acetamide |

InChI |

InChI=1S/C10H10N2O/c1-8(13)12-10-4-2-3-9(7-10)5-6-11/h2-4,7H,5H2,1H3,(H,12,13) |

InChI Key |

SIPRDYYMACFDHP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Features

The cyanomethyl group (-CH₂CN) distinguishes N-(3-Cyanomethyl-phenyl)-acetamide from other meta-substituted acetamides. Key comparisons include:

Table 1: Substituent Effects on Electronic Properties

| Substituent | Electron Effect | Polarity | Hydrogen-Bonding Potential |

|---|---|---|---|

| -CH₂CN (Cyanomethyl) | Strongly EW | High (polar) | Moderate (via nitrile) |

| -Cl | Moderately EW | Moderate | Low |

| -NO₂ | Strongly EW | High | Low |

| -CH₃ | ED | Low | None |

Physicochemical Properties

- Melting Points: N-(3-Chlorophenyl)acetamide melts at 349.8 K . N-(3-Nitrophenyl)acetamide (CAS 122-28-1) has a higher melting point (~423–425 K) due to stronger intermolecular interactions from the nitro group . Prediction for this compound: Its polar -CH₂CN group may lower melting points compared to nitro derivatives but increase solubility in polar solvents like DMSO or ethanol.

- Solubility: Nitrile-containing compounds often exhibit enhanced solubility in aprotic polar solvents. For example, N-(3-Cyanophenyl) derivatives show higher solubility in acetonitrile than chloro analogs .

Pharmacological Activities

- Analgesic Activity : N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide () showed activity comparable to paracetamol .

- Antimicrobial Activity : Acetamides with sulfonamide groups (e.g., compound 47 in ) exhibited potent activity against gram-positive bacteria and fungi .

- Anti-Cancer Activity : Quinazoline-sulfonyl acetamides (e.g., compound 38 in ) demonstrated cytotoxicity against HCT-1 and MCF-7 cell lines .

Its polarity could improve blood-brain barrier penetration compared to bulkier nitro derivatives .

Spectroscopic Characteristics

¹H NMR Shifts :

- In N-(3-Chlorophenyl)acetamide, the aromatic protons resonate at δ 7.2–7.5 ppm, while the N-H proton appears at δ 10.2 ppm .

- The -CH₂CN group in the target compound would deshield adjacent aromatic protons (δ ~7.4–7.8 ppm) and produce distinct coupling patterns for the -CH₂- moiety (δ 3.8–4.2 ppm) .

¹³C NMR :

- The nitrile carbon (-CN) typically resonates at δ 115–120 ppm, while the acetamide carbonyl appears at δ 168–170 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.